

spectroscopic data of 1-Hydroxy-1-cyclopropanecarboxylic acid (NMR, IR, MS)

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Compound of Interest

Compound Name:	1-Hydroxy-1-cyclopropanecarboxylic acid
Cat. No.:	B023762

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An In-depth Technical Guide to the Spectroscopic Data of **1-Hydroxy-1-cyclopropanecarboxylic Acid**

This technical guide provides a comprehensive overview of the spectroscopic data for **1-Hydroxy-1-cyclopropanecarboxylic acid**, a compound of interest to researchers, scientists, and professionals in the field of drug development. This document presents nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, complete with detailed experimental protocols and data visualization to facilitate understanding and application in a research context.

Spectroscopic Data

The following sections summarize the key spectroscopic data for **1-Hydroxy-1-cyclopropanecarboxylic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. The following tables present the ^1H and ^{13}C NMR data for **1-Hydroxy-1-cyclopropanecarboxylic acid**.

Table 1: ^1H NMR Spectroscopic Data for **1-Hydroxy-1-cyclopropanecarboxylic acid**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
1.1 - 1.3	m	4H	Cyclopropyl CH ₂
11.0 - 12.0	br s	2H	COOH and OH

Data sourced from publicly available spectra. The exact chemical shifts and multiplicities can vary depending on the solvent and experimental conditions.[\[1\]](#)[\[2\]](#)

Table 2: ^{13}C NMR Spectroscopic Data for **1-Hydroxy-1-cyclopropanecarboxylic acid**

Chemical Shift (δ) ppm	Assignment
~15	Cyclopropyl CH ₂
~60	Quaternary Cyclopropyl C
~175	Carboxylic Acid C=O

Note: Specific peak values for ^{13}C NMR were not explicitly found in the search results and are estimated based on typical chemical shifts for similar functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for **1-Hydroxy-1-cyclopropanecarboxylic acid**

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad	O-H stretch (Carboxylic acid and alcohol)
~1700	Strong	C=O stretch (Carboxylic acid)
~1200	Strong	C-O stretch
800-1000	Medium	Cyclopropyl ring vibrations

Data interpretation based on typical IR absorption frequencies for the functional groups present.[3][4][5]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The molecular weight of **1-Hydroxy-1-cyclopropanecarboxylic acid** is 102.09 g/mol .[6][7][8]

Table 4: Mass Spectrometry Data for **1-Hydroxy-1-cyclopropanecarboxylic acid**

m/z	Interpretation
102	[M] ⁺ (Molecular ion)
85	[M-OH] ⁺
57	[M-COOH] ⁺
43	[C ₃ H ₃ O] ⁺

Note: The fragmentation pattern is predicted based on the structure of the molecule, as specific mass spectral data was not available in the search results.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

- A small amount of **1-Hydroxy-1-cyclopropanecarboxylic acid** is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).[2]
- The solution is transferred to an NMR tube.

Data Acquisition:

- The NMR tube is placed in the spectrometer.
- The magnetic field is shimmed to ensure homogeneity.
- For ^1H NMR, a standard pulse sequence is used to acquire the spectrum.
- For ^{13}C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) Method:

- A small amount of the solid sample is placed directly on the ATR crystal.
- Pressure is applied to ensure good contact between the sample and the crystal.
- The IR spectrum is then recorded.[9]

Thin Solid Film Method:

- The solid sample is dissolved in a volatile solvent (e.g., methylene chloride or acetone).[10]
- A drop of the solution is placed on a salt plate (e.g., NaCl or KBr).[10]
- The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[10]
- The plate is then placed in the IR spectrometer for analysis.[10]

Nujol Mull Method:

- A small amount of the solid sample is ground with a few drops of Nujol (a mineral oil) to create a fine paste.
- The resulting mull is spread between two salt plates.
- The spectrum is then recorded. The peaks from the Nujol itself must be subtracted from the final spectrum.[11]

Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS):

- For volatile compounds, the sample is introduced into a gas chromatograph, which separates the components of the sample.
- The separated components then enter the mass spectrometer.
- For non-volatile compounds like carboxylic acids, a derivatization step (e.g., silylation) is often required to increase volatility.[12][13]

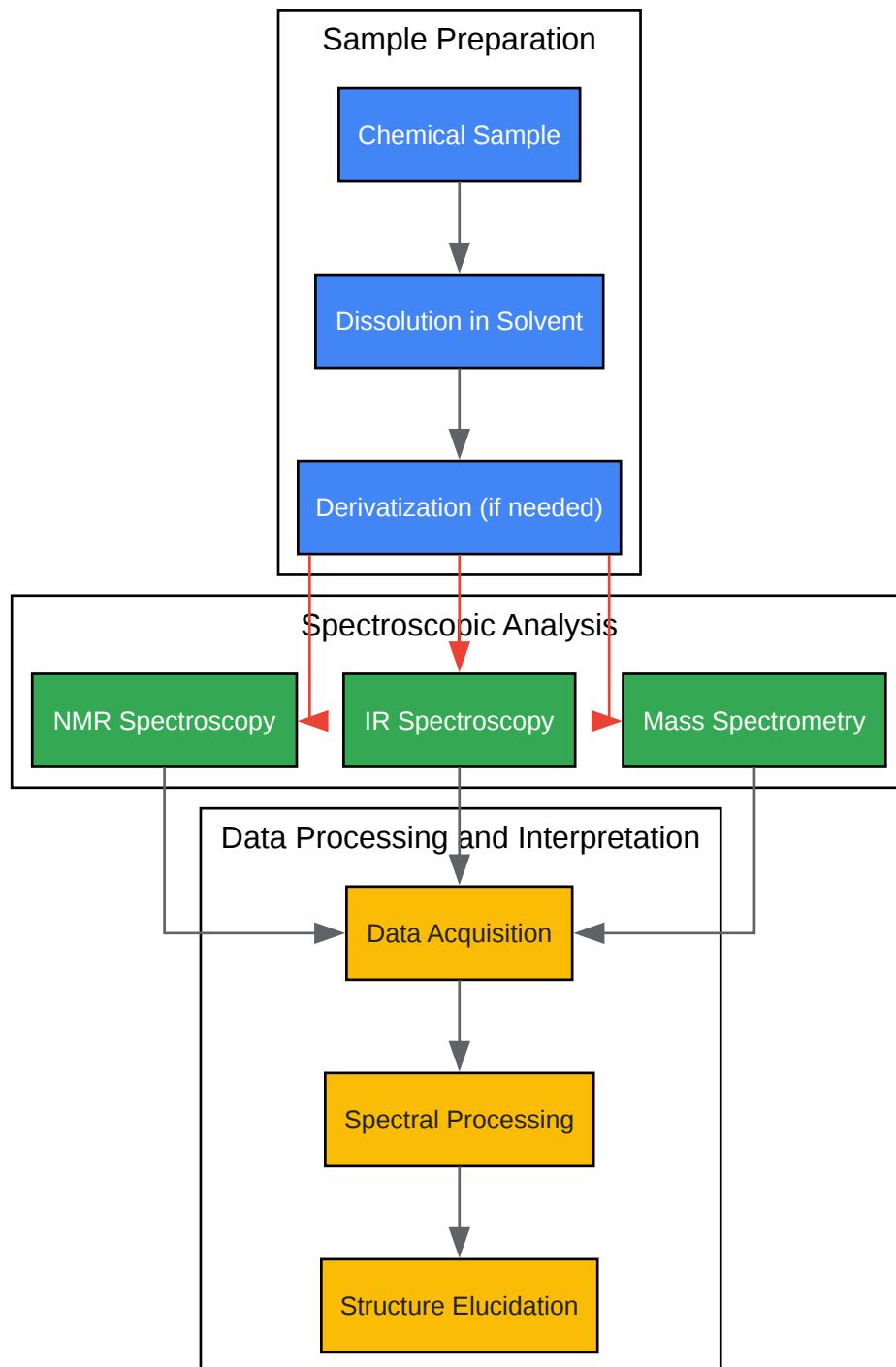
Liquid Chromatography-Mass Spectrometry (LC-MS):

- The sample is dissolved in a suitable solvent and injected into a liquid chromatograph.
- After separation by the LC column, the eluent is introduced into the mass spectrometer's ion source (e.g., electrospray ionization - ESI).[14]
- The mass spectrometer then analyzes the ions produced.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

General Workflow for Spectroscopic Analysis

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